Caudatin

Chinese Name
告达亭
English Name
Caudatin
标识符
CAS No.
38395-02-7
Molecular Formula
C28H42O7
Molecular Weight
490.6370
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
44%
34/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled34
druglikeness.missing44
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
490.6300
druglikeness.valid
TPSA
TPSA
111.8300
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
3.9000
druglikeness.valid
LogD
LogD
3.2000
druglikeness.valid
HBA
HBA
7
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Low
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
Low
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
-
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
Yes
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
Low
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
乳腺癌
Breast cancer
Corresponding Targets:
肺癌
Lung cancer
Corresponding Targets:
卵巢癌
Ovarian cancer
Corresponding Targets:
结直肠癌
Colorectal Cancer
Corresponding Targets:
肝细胞癌
Hepatocellular Carcinoma
Corresponding Targets:
Plant Sources
相关化合物

含羞草素
Mimosine
CAS号:500-44-7
分子式:C8H10N2O4
分子量:198.1780

黄夹次苷乙
Neriifolin
CAS号:466-07-9
分子式:C30H46O8
分子量:534.6900

地乌皂苷W3
Flaccidoside II
CAS号:140694-19-5
分子式:C59H96O25
分子量:1205.3900

黄夹次苷甲
Peruvoside
CAS号:1182-87-2
分子式:C30H44O9
分子量:548.6730

青葙苷J
Celosin J
CAS号:1623405-29-7
分子式:C58H90O28
分子量:1235.3300

大豆皂苷元D
Soyasapogenol D
CAS号:65892-76-4
分子式:C31H52O3
分子量:472.7540